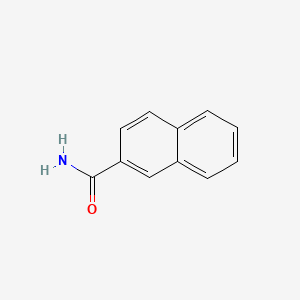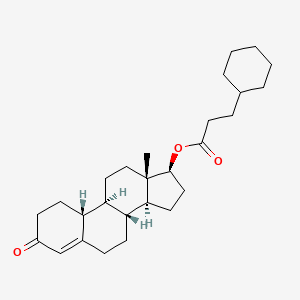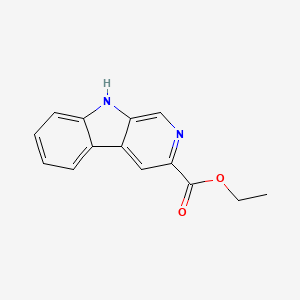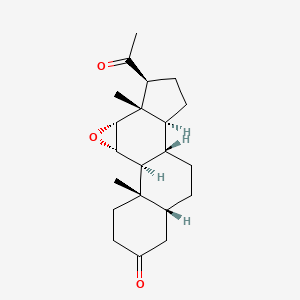
11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione is a 3-oxo-5beta-steroid.
Aplicaciones Científicas De Investigación
Metabolism and Hormonal Research
Research on 11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione contributes significantly to understanding the metabolism of hormones. For instance, a study explored the metabolism of 18-OH-11-deoxycorticosterone, a mineralocorticoid hormone associated with hypertension, and its transformation into various pregnane derivatives including 11alpha,12alpha-epoxy-5beta-pregnane-3,20-dione (Bournot, Prost, & Maume, 1975). This research helps in understanding the hormonal pathways and their implications in conditions like hypertension.
Behavioral Neuroscience
In behavioral neuroscience, neuroactive steroids like 11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione have been found to affect anxiety-related behavior in rodents. A study demonstrated that certain A-ring-reduced metabolites of deoxycorticosterone and progesterone, which are likely to include 11alpha,12alpha-epoxy-5beta-pregnane-3,20-dione, could reduce anxiety-related behavior (Rodgers & Johnson, 1998). Such findings are crucial for developing new treatments for anxiety disorders.
Veterinary Endocrinology
In veterinary science, particularly in equine endocrinology, the role of various pregnane derivatives including 11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione has been studied. Research on pregnant mares indicated the presence and variation of this steroid throughout gestation, which helps in understanding reproductive physiology in horses (Atkins, Harms, Sorensen, & Fleeger, 1976).
Biochemical Analysis Techniques
Advancements in biochemical analysis techniques have been supported by studying steroids like 11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione. For instance, the synthesis and characterization of various pregnane derivatives, including 11alpha,12alpha-epoxy-5beta-pregnane-3,20-dione, have been instrumental in refining methods like gas chromatography-mass spectrometry (Derks & Drayer, 1978). These techniques are crucial for the accurate measurement and identification of hormones and metabolites in biological research.
Plant Cell Metabolism
Research involving the biotransformation of steroids by plant cell cultures, including the conversion of progesterone to various pregnanes like 11alpha,12alpha-epoxy-5beta-pregnane-3,20-dione, offers insights into the metabolic capabilities of plants (Yagen, Gallili, & Mateles, 1978). This research is beneficial for understanding plant biochemistry and for potential applications in biotechnology.
Hematology and Steroid Metabolism
A study on erythropoiesis in mice examined the role of various steroid metabolites including 11alpha,12alpha-epoxy-5beta-pregnane-3,20-dione. This research contributes to the understanding of how steroids influence red blood cell production, which is relevant in conditions like anemia and polycythemia (Fisher et al., 1977).
Endocrine Disorders
The study of 11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione also plays a role in understanding endocrine disorders. For instance, a new marker for early diagnosis of 21-hydroxylase deficiency, a congenital adrenal hyperplasia, was identified through the study of this and similar steroids (Christakoudi, Cowan, & Taylor, 2010).
Propiedades
Número CAS |
2111-07-1 |
|---|---|
Nombre del producto |
11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione |
Fórmula molecular |
C21H30O3 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
(1S,2S,4R,5S,6S,9S,10S,13R,18S)-6-acetyl-5,18-dimethyl-3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadecan-15-one |
InChI |
InChI=1S/C21H30O3/c1-11(22)15-6-7-16-14-5-4-12-10-13(23)8-9-20(12,2)17(14)18-19(24-18)21(15,16)3/h12,14-19H,4-10H2,1-3H3/t12-,14+,15-,16+,17-,18+,19+,20+,21-/m1/s1 |
Clave InChI |
ZUTUSHGUIOPVJS-UICWUCEBSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1([C@@H]3[C@@H](O3)[C@H]4[C@H]2CC[C@H]5[C@@]4(CCC(=O)C5)C)C |
SMILES |
CC(=O)C1CCC2C1(C3C(O3)C4C2CCC5C4(CCC(=O)C5)C)C |
SMILES canónico |
CC(=O)C1CCC2C1(C3C(O3)C4C2CCC5C4(CCC(=O)C5)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



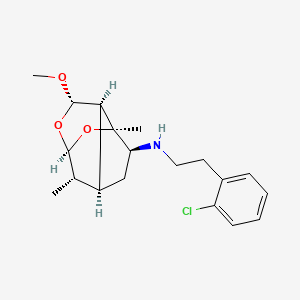
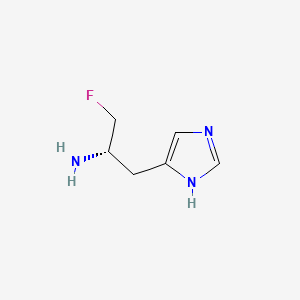
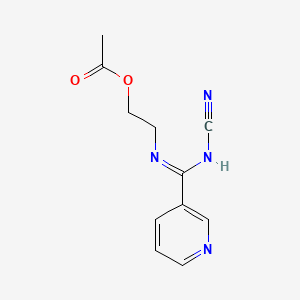
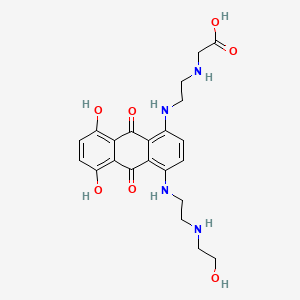
![Piperidine,4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentyl-, hydrochloride (1:1)](/img/structure/B1196465.png)
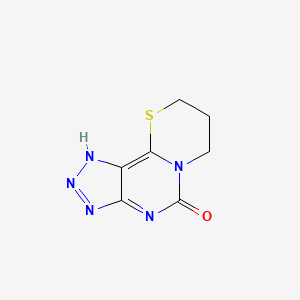
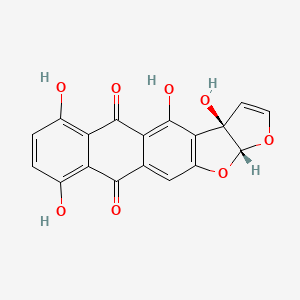
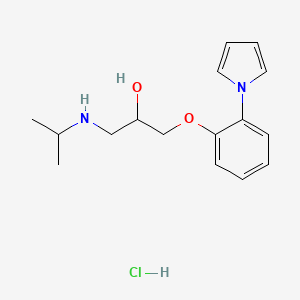
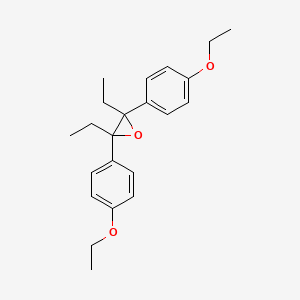
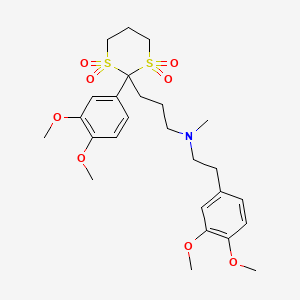
![2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole](/img/structure/B1196471.png)
